molecular formula C10H6BrNO B8463890 4-Bromo-1-oxo-indan-5-carbonitrile

4-Bromo-1-oxo-indan-5-carbonitrile

Cat. No.: B8463890
M. Wt: 236.06 g/mol
InChI Key: GDONYXQZICYUPZ-UHFFFAOYSA-N
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Description

4-Bromo-1-oxo-indan-5-carbonitrile is a useful research compound. Its molecular formula is C10H6BrNO and its molecular weight is 236.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

4-bromo-1-oxo-2,3-dihydroindene-5-carbonitrile

InChI

InChI=1S/C10H6BrNO/c11-10-6(5-12)1-2-7-8(10)3-4-9(7)13/h1-2H,3-4H2

InChI Key

GDONYXQZICYUPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)C#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoro-methanesulfonic acid 4-bromo-1-oxo-indan-5-yl ester (10.30 g, 28.68 mmol) is stirred in 50 mL of dry N,N-dimethylformamide under argon atmosphere. Zinc cyanide (1.01 g, 8.60 mmol), 1,1-bis(diphenylphosphino) ferrocene (1.58 g, 2.86 mmol) and tris(dibenzylideneacetone)dipalladium(0) (1.32 g, 1.44 mmol) are added the reaction mixture is warmed at 70° C. for 1 h. The reaction mixture is partioned between ethyl acetate and water, the organic phase is washed with brine, washed with water, dried over sodium sulfate and concentrated under vacuum. The crude product obtained is purified by flash chromatography (cyclohexane/ethyl acetate 99/01→50/50) to give the title compound (Yield: 2.2 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Zinc cyanide
Quantity
1.01 g
Type
catalyst
Reaction Step Four
Quantity
1.58 g
Type
catalyst
Reaction Step Four
Quantity
1.32 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Zn(CN)2 (0.60 g) and 1,1′-bis(diphenylphosphino)-ferrocene (0.92 g) are added to a solution of trifluoro-methanesulfonic acid 4-bromo-1-oxo-indan-5-yl ester (5.90 g) in N,N-dimethylformamide (30 mL) at room temperature. The mixture is purged with Ar for 5 min prior to addition of tris(dibenzylideneacetone)dipalladium(0) (760 mg). The mixture is heated to 70° C. and stirred at this temperature for 1 h. After cooling to room temperature, ethyl acetate is added and the resulting mixture is washed with water and brine. The organic phase is dried (MgSO4) and concentrated. The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 99:1→50:50) to give the title compound. LC (method 2): tR=0.88 min; Mass spectrum (ESI−): m/z=234/236 (Br) [M−H]−.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One

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